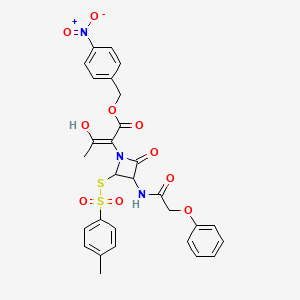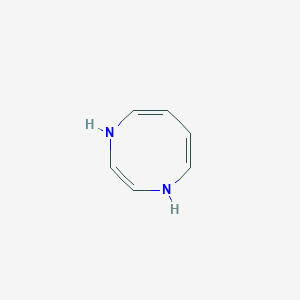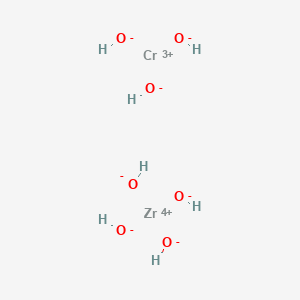
Chromium(3+) zirconium(4+) hydroxide (1/1/7)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(3+) zirconium(4+) hydroxide (1/1/7) is a complex chemical compound that combines chromium and zirconium ions with hydroxide groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Chromium(3+) zirconium(4+) hydroxide (1/1/7) typically involves the co-precipitation method. This method includes the following steps:
Mixing Solutions: A solution containing chromium(III) ions (such as chromium nitrate) is mixed with a solution containing zirconium(IV) ions (such as zirconium nitrate).
Addition of Hydroxide: A hydroxide source, such as sodium hydroxide or ammonium hydroxide, is added to the mixed solution. This results in the precipitation of Chromium(3+) zirconium(4+) hydroxide.
Filtration and Washing: The precipitate is filtered and washed to remove any impurities.
Drying: The filtered precipitate is dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of Chromium(3+) zirconium(4+) hydroxide may involve more advanced techniques such as hydrothermal synthesis or sol-gel methods to achieve higher purity and better control over the particle size and morphology.
化学反应分析
Types of Reactions
Chromium(3+) zirconium(4+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium(III) can be oxidized to chromium(VI) under certain conditions, while zirconium(IV) remains stable.
Substitution Reactions: Hydroxide groups in the compound can be substituted with other ligands, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize chromium(III) to chromium(VI).
Substitution Reagents: Chloride or sulfate salts can be used to replace hydroxide groups in the compound.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromates or dichromates, can be formed.
Substitution: Compounds like chromium(III) chloride or zirconium(IV) sulfate can be produced.
科学研究应用
Chromium(3+) zirconium(4+) hydroxide has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various chemical reactions due to its unique properties.
Biomedical Applications:
Material Science: The compound can be used in the synthesis of advanced materials, such as ceramics and nanocomposites.
Environmental Science: It can be used in the removal of heavy metals from wastewater due to its adsorption properties.
作用机制
The mechanism of action of Chromium(3+) zirconium(4+) hydroxide involves its interaction with molecular targets through various pathways:
Catalytic Activity: The compound can facilitate chemical reactions by providing active sites for reactants.
Antimicrobial Activity: It can disrupt microbial cell membranes and interfere with their metabolic processes.
Adsorption: The compound can adsorb heavy metal ions from solutions, making it useful in environmental remediation.
相似化合物的比较
Chromium(3+) zirconium(4+) hydroxide can be compared with other similar compounds, such as:
Chromium(III) hydroxide: While both compounds contain chromium(III), the presence of zirconium(IV) in Chromium(3+) zirconium(4+) hydroxide provides additional properties and applications.
Zirconium(IV) hydroxide: This compound lacks the catalytic and antimicrobial properties provided by chromium(III).
Mixed Metal Hydroxides: Compounds containing other metal ions, such as aluminum or iron, can have different properties and applications compared to Chromium(3+) zirconium(4+) hydroxide.
属性
CAS 编号 |
58858-47-2 |
|---|---|
分子式 |
CrH7O7Zr |
分子量 |
262.27 g/mol |
IUPAC 名称 |
chromium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/Cr.7H2O.Zr/h;7*1H2;/q+3;;;;;;;;+4/p-7 |
InChI 键 |
LGSGBFDJNDOTJK-UHFFFAOYSA-G |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


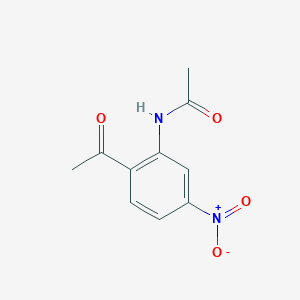
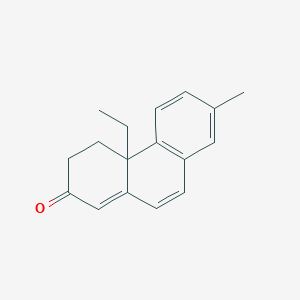
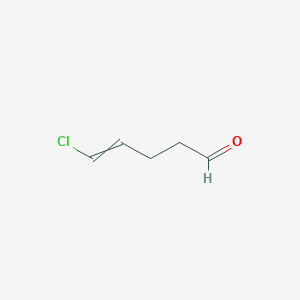
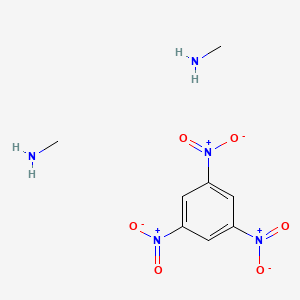
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

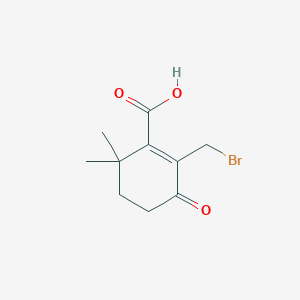
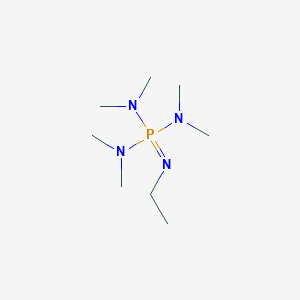
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)
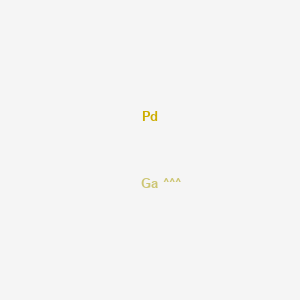
![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
